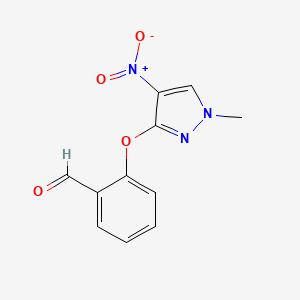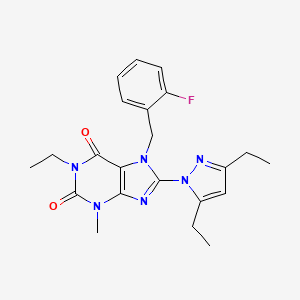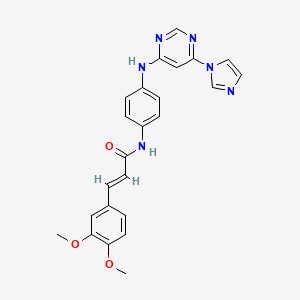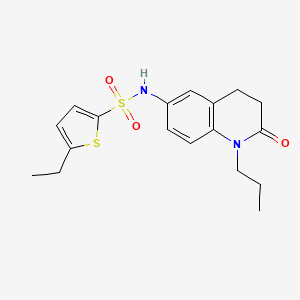
(2R)-2-(Oxan-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(Oxan-2-yl)propanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as oxaprozin, and it is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat various inflammatory conditions such as osteoarthritis and rheumatoid arthritis. However,
Applications De Recherche Scientifique
(2R)-2-(Oxan-2-yl)propanoic acid has been extensively studied for its potential applications in various fields of science. One of the most promising applications is in the field of organic chemistry. This compound can be used as a building block for the synthesis of various complex organic molecules. It has been used as a starting material for the synthesis of natural products such as (+)-cylindricine C and (-)-malyngamide C.
Mécanisme D'action
The mechanism of action of (2R)-2-(Oxan-2-yl)propanoic acid is not well understood. However, it is believed to work by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are inflammatory mediators that play a crucial role in the development of various inflammatory conditions.
Biochemical and Physiological Effects:
(2R)-2-(Oxan-2-yl)propanoic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in various animal models of inflammatory conditions. It has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (2R)-2-(Oxan-2-yl)propanoic acid in lab experiments is its high purity and stability. This compound is readily available and can be synthesized with a high yield and purity. However, one of the limitations of using this compound is its potential toxicity. It is important to use this compound with caution and follow proper safety protocols.
Orientations Futures
There are various future directions for the scientific research on (2R)-2-(Oxan-2-yl)propanoic acid. One of the most promising directions is the development of new synthetic methods for the synthesis of this compound and its analogs. This will enable the synthesis of new molecules with improved properties and potential applications. Another direction is the investigation of the mechanism of action of this compound and its analogs. This will provide a better understanding of the biochemical and physiological effects of these compounds and may lead to the development of new drugs for the treatment of inflammatory conditions. Finally, the investigation of the potential applications of (2R)-2-(Oxan-2-yl)propanoic acid in other fields such as materials science and nanotechnology may lead to the development of new materials with unique properties.
Conclusion:
In conclusion, (2R)-2-(Oxan-2-yl)propanoic acid is a chemical compound that has potential applications in various fields of science beyond its use as a drug. Its high purity and stability make it an attractive compound for use in lab experiments, and its potential applications in organic chemistry, materials science, and nanotechnology make it a compound of interest for future research. The investigation of the mechanism of action of this compound and its analogs may lead to the development of new drugs for the treatment of inflammatory conditions.
Méthodes De Synthèse
The synthesis of (2R)-2-(Oxan-2-yl)propanoic acid can be achieved through various methods. One of the most common methods is the reaction of 2-bromopropionic acid with 2-oxacyclopentanone in the presence of a base such as potassium carbonate. This reaction yields (2R)-2-(Oxan-2-yl)propanoic acid with a high yield and purity.
Propriétés
IUPAC Name |
(2R)-2-(oxan-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-6(8(9)10)7-4-2-3-5-11-7/h6-7H,2-5H2,1H3,(H,9,10)/t6-,7?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZSYKGRBYJOPZ-ULUSZKPHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCCCO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(Oxan-2-yl)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(5-((2,6-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2649283.png)

![(E)-N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide](/img/structure/B2649288.png)
![2-(4-chlorophenoxy)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2649289.png)

![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide](/img/structure/B2649293.png)
![4-[1-(2-Chloropropanoyl)pyrrolidin-3-yl]oxy-N-methylpyridine-2-carboxamide](/img/structure/B2649294.png)
![2,4,7-Trimethyl-6-[4-(trifluoromethoxy)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2649295.png)
![2,5-dichloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide](/img/structure/B2649296.png)